

Spectroscopic Profile of Phenylalanyl-glycine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Phe-Gly

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This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the dipeptide Phenylalanyl-glycine (**Phe-Gly**). Phenylalanyl-glycine, a dipeptide composed of phenylalanine and glycine, serves as a fundamental model in peptide and protein chemistry.[1][2] Its analysis is crucial for understanding peptide structure, folding, and interactions. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of this dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of Phenylalanyl-glycine in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

Key ^1H NMR Spectral Features

In an aqueous solution, the proton NMR spectrum of Phenylalanyl-glycine will exhibit characteristic signals for the phenylalanine and glycine residues. The aromatic protons of the phenylalanine side chain typically appear in the range of 6.5 to 7.5 ppm.[3] The α -protons of both amino acid residues and the protons of the glycine backbone are also key identifiers. Glycine is unique as it is the only amino acid with two α -protons, which can sometimes have distinct chemical shifts.[3]

Key ^{13}C NMR Spectral Features

The ^{13}C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the α -carbons of both residues, and the carbons of the phenyl ring.

Table 1: Summary of Expected NMR Chemical Shifts for Phenylalanyl-glycine

Atom	Residue	Expected ^1H Chemical Shift (ppm)	Expected ^{13}C Chemical Shift (ppm)
$\alpha\text{-CH}$	Phenylalanine	~4.0 - 4.5	~55 - 60
$\beta\text{-CH}_2$	Phenylalanine	~2.8 - 3.2	~35 - 40
Aromatic CH	Phenylalanine	~7.2 - 7.4	~125 - 130 (ortho, meta), ~135 (para)
Amide NH	Peptide Bond	~8.0 - 8.5	N/A
$\alpha\text{-CH}_2$	Glycine	~3.8 - 4.2	~40 - 45
Carboxyl OH	Glycine	Variable (depends on pH)	~170 - 175
Carbonyl C=O	Peptide Bond	N/A	~170 - 175

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of Phenylalanyl-glycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
- Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.
- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquire a ^1H NMR spectrum using a standard pulse sequence.
- Acquire a ^{13}C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.
- Two-dimensional NMR experiments like COSY and TOCSY can be performed to establish proton-proton correlations and assign specific resonances.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of Phenylalanyl-glycine, confirming its identity and sequence.

Expected Mass Spectra

The monoisotopic molecular weight of Phenylalanyl-glycine ($\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3$) is 222.1004 g/mol .
[\[1\]](#)[\[4\]](#) In mass spectrometry, it is common to observe the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 223.1077 or adducts with other ions like sodium $[\text{M}+\text{Na}]^+$ at m/z 245.0897.[\[5\]](#)

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) provides structural information through fragmentation of the parent ion. Collision-induced dissociation (CID) of the $[\text{M}+\text{H}]^+$ ion of Phenylalanyl-glycine will typically result in characteristic b- and y-ions due to cleavage of the peptide bond.

Table 2: Predicted MS/MS Fragmentation Ions for Phenylalanyl-glycine $[\text{M}+\text{H}]^+$

Ion Type	Sequence	Predicted m/z
b ₁	Phe	148.07
y ₁	Gly	76.04

Experimental Protocol for LC-MS/MS

1. Sample Preparation:

- Prepare a dilute solution of Phenylalanyl-glycine in a suitable solvent compatible with the mobile phase (e.g., water with 0.1% formic acid).

2. Instrumentation and Data Acquisition:

- Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or ion trap instrument).
- Inject the sample onto an appropriate HPLC column (e.g., C18) for separation.
- Ionize the sample using electrospray ionization (ESI) in positive ion mode.
- Acquire a full scan mass spectrum to identify the $[M+H]^+$ ion.
- Perform a product ion scan on the precursor ion (m/z 223.1) to obtain the MS/MS fragmentation spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups in Phenylalanyl-glycine, providing a characteristic fingerprint of the molecule.

Key IR Absorption Bands

The IR spectrum of Phenylalanyl-glycine will be dominated by absorptions from the amide bond, the carboxylic acid, the amino group, and the aromatic ring. Studies on the related tripeptide Phenylalanyl-glycyl-glycine have shown characteristic IR spectra in the 3000-4000 cm^{-1} region.^{[6][7]}

Table 3: Characteristic IR Absorption Frequencies for Phenylalanyl-glycine

Functional Group	Vibrational Mode	Expected Frequency Range (cm ⁻¹)
N-H (Amine & Amide)	Stretching	3200 - 3400
O-H (Carboxylic Acid)	Stretching	2500 - 3300 (broad)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 3000
C=O (Carboxylic Acid)	Stretching	1700 - 1725
C=O (Amide I)	Stretching	1630 - 1680
N-H (Amide II)	Bending	1510 - 1570
C=C (Aromatic)	Stretching	1450 - 1600

Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation:

- For solid-state analysis, prepare a KBr pellet by mixing a small amount of Phenylalanyl-glycine with dry KBr powder and pressing it into a transparent disk.
- Alternatively, attenuated total reflectance (ATR) can be used with the neat solid sample.

2. Instrumentation and Data Acquisition:

- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
- Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting and quantifying Phenylalanyl-glycine due to the UV absorbance of the phenylalanine residue.

Expected UV-Vis Absorption

The aromatic side chain of phenylalanine gives rise to a characteristic absorption maximum at approximately 258 nm.[8] A second, more intense absorption peak occurs at around 198 nm.[8] The optical activity of proteins in the near UV is directly related to the electronic structure and optical absorption of aromatic amino acids.[9]

Table 4: UV-Vis Absorption Maxima for Phenylalanyl-glycine

Chromophore	λ_{max} (nm)
Phenyl Ring	~258
Peptide Bond / Phenyl Ring	~198

Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

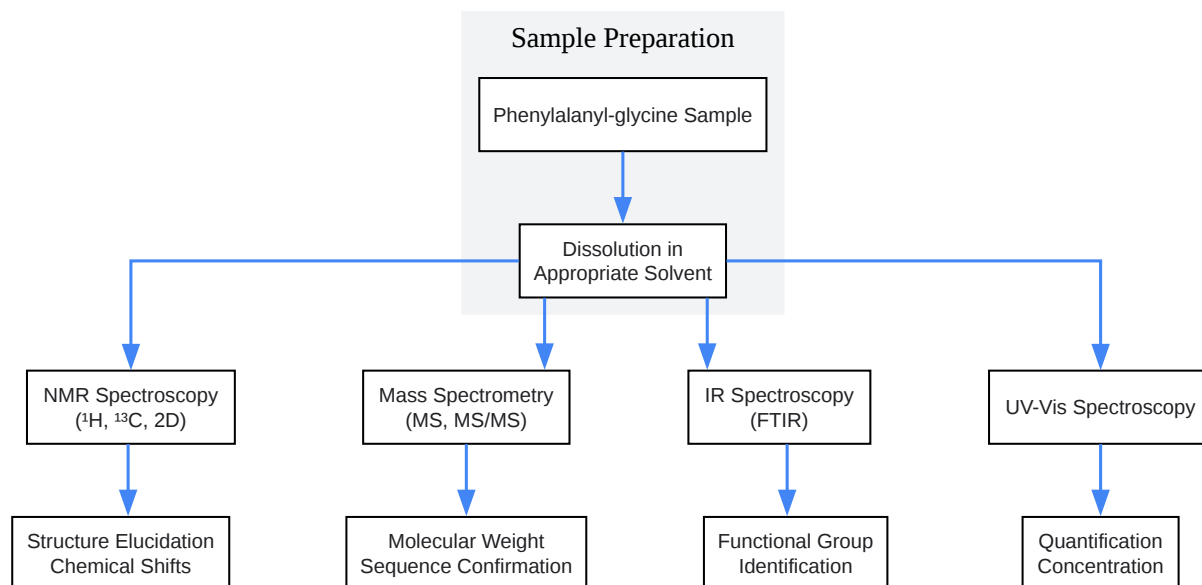
- Dissolve a known concentration of Phenylalanyl-glycine in a UV-transparent solvent (e.g., water, phosphate buffer).
- Use a quartz cuvette for measurements in the UV range.

2. Instrumentation and Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Record the absorbance spectrum from approximately 190 nm to 400 nm.
- Use the solvent as a blank to zero the instrument.
- The concentration of the dipeptide can be determined using the Beer-Lambert law if the molar absorptivity is known.

Visualized Workflows

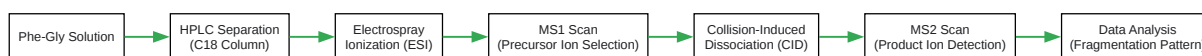
General Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of Phenylalanyl-glycine.

LC-MS/MS Experimental Workflow



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Caption: Experimental workflow for LC-MS/MS analysis of Phenylalanyl-glycine.

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